molecular formula C10H12N2O2 B13591868 Methyl 4-(carbamimidoylmethyl)benzoate

Methyl 4-(carbamimidoylmethyl)benzoate

Cat. No.: B13591868
M. Wt: 192.21 g/mol
InChI Key: NFZUEYRYOZTNLI-UHFFFAOYSA-N
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Description

Methyl 4-(carbamimidoylmethyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and a carbamimidoylmethyl (-CH₂-C(=NH)NH₂) substituent at the para position of the aromatic ring. The carbamimidoyl group contributes to its polarity and hydrogen-bonding capabilities, influencing solubility and biological interactions.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-(2-amino-2-iminoethyl)benzoate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H3,11,12)

InChI Key

NFZUEYRYOZTNLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(=N)N

Origin of Product

United States

Mechanism of Action

The mechanism of action of Methyl 4-(carbamimidoylmethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with cellular components. The amidine group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Carbamimidoyl Group

Methyl 4-(N-Hydroxycarbamimidoyl)Benzoate
  • Structure : The carbamimidoyl group is modified with an N-hydroxy substituent (-CH₂-C(=N-OH)NH₂).
  • Molecular Formula : C₁₀H₁₂N₂O₃ (vs. C₁₀H₁₃N₂O₂ for the target compound).
  • Molecular Weight : 208.22 g/mol (vs. 193.22 g/mol for the target).
  • Likely reduced basicity compared to the unsubstituted carbamimidoyl group due to electron-withdrawing effects of the hydroxyl.
  • Applications : Such hydroxylamine derivatives are often intermediates in the synthesis of hydroxamic acids, which are explored as metalloenzyme inhibitors .

Aminoalkyl-Substituted Benzoates

(S)-Methyl 4-(1-Aminoethyl)Benzoate
  • Structure: Features a chiral (S)-1-aminoethyl group (-CH(CH₃)NH₂) at the para position.
  • Molecular Formula: C₁₀H₁₃NO₂.
  • Molecular Weight : 179.22 g/mol.
  • Key Differences: Lower molecular weight and reduced hydrogen-bonding capacity compared to the carbamimidoyl analog. The amino group enables salt formation, enhancing water solubility.
  • Synthesis: Prepared via a heating reaction with 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate (83% yield).
  • Applications : Chiral amines are critical in asymmetric synthesis and drug design, e.g., as building blocks for bioactive molecules .

Quinoline-Piperazine Derivatives (C1–C7 Series)**

  • Representative Example: Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1).
  • Structure: Incorporates a quinoline-piperazine-carbonyl moiety linked to the benzoate.
  • Molecular Features: Extended aromatic systems (quinoline, phenyl) enhance lipophilicity and π-π stacking interactions. Piperazine introduces basicity and conformational flexibility.
  • Synthesis : Synthesized as yellow/white solids via crystallization in ethyl acetate, characterized by ¹H NMR and HRMS .
  • Applications: Quinoline derivatives are studied for antimicrobial, anticancer, and anti-inflammatory activities. The piperazine linkage may improve pharmacokinetic properties, such as blood-brain barrier penetration .

Discussion of Key Findings

  • Polarity and Solubility: The carbamimidoyl group in the target compound confers higher polarity compared to aminoethyl or quinoline-piperazine analogs, suggesting better aqueous solubility. However, the N-hydroxy variant () may exhibit even greater solubility due to its hydroxyl group .
  • Synthetic Complexity: The quinoline-piperazine derivatives () require multi-step synthesis, whereas the carbamimidoyl and aminoethyl analogs () are synthesized via simpler routes with moderate to high yields.
  • Biological Relevance: Amidines (carbamimidoyl) are known to interact with serine proteases or nucleic acids, while quinolines target DNA topoisomerases.

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